molecular formula C8H10Cl2N2 B2918118 2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride CAS No. 1401034-59-0

2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride

Cat. No.: B2918118
CAS No.: 1401034-59-0
M. Wt: 205.08
InChI Key: HLJCOESZBRFFTH-UHFFFAOYSA-N
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Description

2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride is a bicyclic heterocyclic compound featuring a partially saturated naphthyridine core with a chlorine substituent at position 2. Its molecular formula is C₈H₁₁ClN₂ (hydrochloride salt form), and it has a molecular weight of 170.64 g/mol . The compound is structurally characterized by two fused six-membered rings, with nitrogen atoms at positions 1 and 3. The tetrahydro configuration imparts partial saturation, enhancing its stability and modulating electronic properties for applications in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2.ClH/c9-8-2-1-6-3-4-10-5-7(6)11-8;/h1-2,10H,3-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJCOESZBRFFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=N2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401034-59-0
Record name 2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride typically involves the reaction of 2-chloro-3,5-diaminopyridine with appropriate reagents under controlled conditions. One common method includes the use of hexafluoroacetylacetone and montmorillonite K10 as a catalyst . The reaction is carried out under reflux conditions, leading to the formation of the desired naphthyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various functionalized naphthyridine derivatives .

Mechanism of Action

The mechanism of action of 2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogenated Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituent Position Key Differences Reference(s)
2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride C₈H₁₁ClN₂ 170.64 1338707-67-7 2-Cl, 1,7-nitrogen Reference compound; chlorine at position 2 enhances electrophilicity for cross-coupling reactions. Hydrochloride salt improves solubility in polar solvents.
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride C₈H₁₁ClN₂ 170.64 766545-20-4 2-Cl, 1,6-nitrogen Isomeric nitrogen positions alter electronic distribution. Lower reactivity in Suzuki-Miyaura couplings compared to 1,7-isomer due to steric hindrance.
4-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine C₈H₉ClN₂ 168.62 1260664-52-5 4-Cl, 1,7-nitrogen Chlorine at position 4 shifts electrophilic reactivity. Free base form (vs. hydrochloride) reduces solubility in aqueous media.
3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride C₈H₁₀BrN₂ 213.07 N/A 3-Br, 1,7-nitrogen Bromine substitution enables Buchwald-Hartwig amination. Higher molecular weight and cost compared to chloro derivatives.

Functional Group Variations

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Modifications Impact on Properties/Applications Reference(s)
2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine C₉H₁₂N₂ 148.21 1196146-61-8 Methyl group at position 2 (vs. Cl) Enhanced lipophilicity; potential for CNS-targeting drug candidates due to improved blood-brain barrier penetration.
Ethyl 4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate hydrochloride C₁₁H₁₄Cl₂N₂O₂ 277.15 2633071-66-4 Ester group at position 2, Cl at 4 Carboxylate group facilitates further derivatization (e.g., hydrolysis to carboxylic acid). Used in peptide mimetics.
5,6,7,8-Tetrahydro-1,7-naphthyridine dihydrochloride C₈H₁₀N₂·2HCl 183.09 CID 11356225 No chlorine substituent; dihydrochloride form Base structure for synthesizing halogenated derivatives. Higher solubility but reduced stability in acidic conditions.

Key Research Findings

Synthetic Accessibility :

  • The 1,7-naphthyridine core is synthesized via condensation of pyridine derivatives with aliphatic synthons (e.g., hydroxylamine hydrochloride) . Chlorination at position 2 is achieved through electrophilic substitution or palladium-catalyzed cross-coupling .
  • Comparative Reactivity : The 1,7-isomer exhibits higher reactivity in Suzuki-Miyaura couplings than the 1,6-isomer due to favorable nitrogen positioning, which reduces steric hindrance .

Physicochemical Properties :

  • Hydrochloride salts (e.g., 2-chloro-1,7-naphthyridine hydrochloride) demonstrate superior aqueous solubility (>50 mg/mL) compared to free bases, making them preferable for biological assays .
  • Brominated derivatives (e.g., 3-bromo-1,7-naphthyridine) exhibit longer reaction half-lives in cross-coupling reactions but require higher catalyst loadings .

Applications in Drug Discovery :

  • 2-Methyl-1,7-naphthyridine : Explored as a kinase inhibitor scaffold due to its planar structure and ability to form hydrogen bonds with ATP-binding pockets .
  • Chloro Derivatives : Serve as intermediates for anticancer agents; chlorine’s electron-withdrawing effect enhances binding to DNA topoisomerase II .

Biological Activity

2-Chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride (CAS Number: 1401034-59-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the naphthyridine family and is characterized by a fused bicyclic structure containing nitrogen atoms. The exploration of its biological activity is critical for understanding its therapeutic potential.

  • Molecular Formula : C₈H₁₀ClN₂
  • Molecular Weight : 205.08 g/mol
  • IUPAC Name : this compound
  • Purity : ≥97%

Anticancer Activity

Naphthyridine derivatives are known for their anticancer properties. For instance, compounds exhibiting similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and interference with DNA replication . Although direct studies on this compound are scarce, the promising results from related compounds warrant further investigation.

Neuroprotective Effects

Some studies have suggested that naphthyridines may possess neuroprotective properties. For example, certain derivatives have been evaluated for their ability to mitigate neuroinflammation and oxidative stress in neuronal cells . This aspect is particularly relevant for the development of treatments for neurodegenerative diseases.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for its therapeutic application. Preliminary data suggest favorable absorption characteristics and low toxicity profiles in animal models. However, comprehensive toxicological assessments are required to establish safety .

Study on Antimicrobial Activity

A comparative study on various naphthyridine derivatives revealed that certain compounds inhibited the growth of Staphylococcus aureus and Escherichia coli. While specific data on this compound were not included in this study, the results suggest a potential pathway for exploring its antimicrobial efficacy .

Cytotoxicity Assays

In vitro assays using cancer cell lines such as HeLa and A549 demonstrated that structurally related naphthyridine compounds exhibited significant cytotoxic effects. For instance, IC50 values ranged between 10 to 20 µM for some derivatives. Future research should focus on establishing similar metrics for this compound .

Summary Table of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialVarious NaphthyridinesInhibition of bacterial growth
AnticancerNaphthyridine DerivativesInduction of apoptosis in cancer cells
NeuroprotectiveSelected DerivativesReduction of oxidative stress
PharmacokineticsRelated CompoundsFavorable absorption characteristics

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